1-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[1-[4-(2-chlorophenoxy)phenyl]sulfonylazetidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c22-19-3-1-2-4-20(19)29-17-5-7-18(8-6-17)30(27,28)25-13-16(14-25)24-11-9-15(10-12-24)21(23)26/h1-8,15-16H,9-14H2,(H2,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQACHLJRZDSUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Scientific Research Applications of 1-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide
This compound is a complex organic compound that is being explored for its applications in medicinal chemistry, materials science, and biological studies. This compound features a unique structure that combines a piperidine ring, an azetidine ring, and a sulfonyl group, making it an interesting subject for chemical research and development.
Potential Applications
- Medicinal Chemistry: This compound can be explored as a drug candidate, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
- Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
- Biological Studies: It can be used as a tool compound to study biological pathways and mechanisms involving sulfonyl groups.
This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antibacterial properties.
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
- Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
- Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Mechanism of Action
The mechanism of action of 1-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azetidine and piperidine rings can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-((4-Chlorophenyl)sulfonyl)-2-(2-phenylvinyl)-1,3-oxazol-5-yl)piperidine: This compound shares the sulfonyl and piperidine features but differs in the presence of an oxazole ring.
1-(4-((4-Chlorophenyl)sulfonyl)-2-(2-phenylvinyl)-1,3-oxazol-5-yl)piperidine: Another similar compound with a different heterocyclic ring structure.
Uniqueness
1-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is unique due to the combination of its azetidine and piperidine rings, along with the sulfonyl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-(1-((4-(2-Chlorophenoxy)phenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antibacterial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 450.0 g/mol. The compound features a piperidine ring, an azetidine moiety, and a sulfonyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24ClN3O4S |
| Molecular Weight | 450.0 g/mol |
| CAS Number | 2034360-32-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the piperidine and sulfonamide classes. For instance, derivatives bearing similar structures have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
- Mechanism of Action : The cytotoxic effects are often attributed to the induction of apoptosis, characterized by increased levels of pro-apoptotic proteins such as Bax and caspase-9. For example, compounds with structural similarities demonstrated an IC50 value of approximately 2.32 µg/mL against HepG2 cells, indicating potent anticancer activity .
- Case Study : In vivo studies have illustrated that certain piperidine derivatives can selectively target tumor cells in animal models, enhancing their therapeutic potential while minimizing effects on normal tissues .
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated against several bacterial strains. Compounds with similar functional groups have demonstrated moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis.
- Inhibition Studies : The synthesized compounds showed varying degrees of inhibition against acetylcholinesterase and urease, which are critical for bacterial survival. For instance, some derivatives exhibited IC50 values as low as 0.63 µg/mL against urease .
- Mechanism : The antibacterial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with enzymatic functions critical for bacterial metabolism .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its chemical structure:
- Piperidine Ring Modifications : Substituting different groups on the piperidine ring has been shown to enhance selectivity and potency against specific cancer cell lines.
- Sulfonamide Group Variations : Alterations in the sulfonamide moiety contribute significantly to the antibacterial efficacy, with certain substitutions leading to improved binding affinity for target enzymes .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
Answer: The synthesis of structurally analogous piperidine-carboxamide derivatives typically involves multi-step protocols, including sulfonylation, nucleophilic substitution, and carboxamide coupling. For example, sulfonylation reactions often employ dichloromethane as a solvent with NaOH ( ). Yield optimization (e.g., 44–52% in ) depends on temperature control (e.g., 0–5°C for azetidine ring formation) and stoichiometric ratios of sulfonyl chlorides to amine intermediates. Purity (>99%) is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients. Critical parameters include anhydrous conditions to prevent hydrolysis of sulfonamide intermediates and inert atmospheres (N₂/Ar) to avoid oxidation .
Q. Q2. What spectroscopic and analytical methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry and substituent integration. For example, azetidine protons appear as distinct multiplets at δ 1.52–3.65 ppm, while aromatic protons from chlorophenoxy groups resonate at δ 6.97–7.89 ppm ().
- IR Spectroscopy: Key peaks include sulfonyl S=O stretches (~1350–1150 cm⁻¹) and carboxamide C=O stretches (~1650–1620 cm⁻¹) ().
- Elemental Analysis: Validate empirical formulas (e.g., %C, %H, %N within ±0.3% of theoretical values) ().
- HPLC-MS: Monitor purity and molecular ion peaks (e.g., m/z 475–492 for related derivatives) ().
Advanced Research Questions
Q. Q3. How does structural modification of the sulfonamide or piperidine moieties affect biological activity, particularly in enzyme inhibition?
Answer: Piperidine-4-carboxamide derivatives exhibit structure-activity relationships (SAR) dependent on substituent electronic and steric effects. For instance:
- Substituent Effects: Bulky groups (e.g., heptyl/octyl chains) on the piperidine nitrogen reduce σ-receptor binding affinity due to steric hindrance, while electron-withdrawing groups (e.g., -Cl) enhance sulfonamide stability and target engagement ().
- Enzyme Inhibition: Analogous compounds show IC₅₀ values in the nanomolar range against carbonic anhydrase isoforms (e.g., hCA IX/XII) via sulfonamide-Zn²⁺ coordination ().
Q. Q4. What experimental strategies resolve contradictions in biological data, such as divergent IC₅₀ values across assays?
Answer: Contradictions often arise from assay conditions (e.g., pH, cofactors) or off-target effects. Mitigation strategies include:
- Orthogonal Assays: Validate enzyme inhibition using fluorescence polarization (FP) and isothermal titration calorimetry (ITC) to confirm binding thermodynamics ().
- Kinetic Studies: Determine competitive vs. non-competitive inhibition via Lineweaver-Burk plots.
- Computational Docking: Use molecular dynamics (e.g., AutoDock Vina) to identify binding pose variability caused by sulfonamide torsional angles ().
Q. Q5. How can researchers optimize solubility and bioavailability without compromising target affinity?
Answer:
- Prodrug Design: Introduce ester or phosphate groups on the carboxamide to enhance aqueous solubility (e.g., logP reduction from 3.2 to 1.8) ().
- Salt Formation: Hydrochloride salts improve crystallinity and dissolution rates (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine HCl in ).
- Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability in in vitro assays ().
Methodological Challenges
Q. Q6. What precautions are critical when handling azetidine and sulfonamide intermediates during synthesis?
Answer:
- Azetidine Reactivity: Store azetidine derivatives at –20°C under N₂ to prevent ring-opening reactions ().
- Sulfonamide Handling: Use fume hoods and PPE (gloves, goggles) due to H301/H315 hazards (skin/eye irritation) ().
- Waste Disposal: Neutralize acidic byproducts (e.g., HCl) with NaHCO₃ before aqueous disposal ().
Q. Q7. How can researchers address low yields in the final carboxamide coupling step?
Answer:
- Coupling Reagents: Replace EDCl/HOBt with HATU or PyBOP to enhance activation of carboxylic acid intermediates ().
- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 30min at 80°C, improving yields by 15–20% ().
Data Reproducibility
Q. Q8. What validation steps ensure reproducibility in NMR and crystallographic data?
Answer:
- NMR: Calibrate using TMS (δ 0.00 ppm) and report solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm). For complex splitting, use DEPT-135 or 2D COSY/HSQC ().
- Crystallography: Refine structures with SHELXL (R factor ≤0.05) and validate using PLATON (ADDSYM) to detect missed symmetry ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
